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molecular formula C10H12O3 B020233 2,6-Dimethylphenoxyacetic acid CAS No. 13335-71-2

2,6-Dimethylphenoxyacetic acid

Cat. No. B020233
M. Wt: 180.20 g/mol
InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313296B1

Procedure details

2,6-Dimethylphenol (102.8 g, 0.842 mol) and chloroacetic acid (159.6 g, 1.68 mol) in 1000 ml of H2O was added to a 3-L, 3-necked round bottom flask with mechanical stirring and a water-cooled condenser. A solution of NaOH (134.9 g, 3.37 mol) dissolved in 500 ml of water was slowly added to the above mixture via addition funnel and heat to reflux. After 2 hours, additional chloroacetic acid (79.4 g, 0.84 mol) and NaOH solution (67.2 g, 1.68 mol in in 200 ml water) was added to the reaction mixture. After 19 hours, additional chloroacetic acid (39.8 g, 0.42 mol) and NaOH solution (33.6 g, 0.84 mol in in 100 ml water) was added to the reaction mixture and refluxing was continued until starting phenol was consumed. The reaction flask was cooled in and ice-water bath and acidified to pH=1 with conc. HCl, causing a precipitate to form. The resulting slurry was stirred in the ice bath for 1 hour then filtered. The solid was dissolved in hot (100° C.) water and cooled to crystallize the product as white plates, mp=136-137° C., yield=78.8 g, 52%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
102.8 g
Type
reactant
Reaction Step Three
Quantity
159.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
134.9 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
79.4 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
39.8 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].Cl[CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+].C1(O)C=CC=CC=1>O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH2:11][C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
102.8 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
159.6 g
Type
reactant
Smiles
ClCC(=O)O
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
134.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
79.4 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
39.8 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the above mixture via addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
WAIT
Type
WAIT
Details
After 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in and ice-water bath
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot (100° C.) water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to crystallize the product as white plates, mp=136-137° C., yield=78.8 g, 52%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(OCC(=O)O)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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